

Binding affinity of Isovestitol versus formononetin

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Compound Focus: Isovestitol

CAS No.: 63631-42-5

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Comparative Overview: Isovestitol vs. Formononetin

Feature	Isovestitol	Formononetin
IUPAC Name/ Synonyms	(3R)-Isovestitol [1]	7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one [2] [3]
Chemical Class	Isoflavan [1]	Methoxylated isoflavone [2] [4]
Molecular Formula	Information not available in search results	C ₁₆ H ₁₂ O ₄ [2] [3]
Molecular Weight	Information not available in search results	268.26 g/mol [2] [3]
Chemical Structure	3-phenylchroman skeleton (B-ring at C3) [1]	Isoflavone backbone (B-ring at C3) [1] [2]
Plant Sources	<i>Millettia nitida</i> [1]	<i>Astragalus membranaceus</i> , <i>Pueraria montana</i> , <i>Trifolium pratense</i> (Red Clover), <i>Glycyrrhiza glabra</i>

Feature	Isovestitol	Formononetin
		[2] [3] [4]
Pharmacological Activities	Information not available in search results	Neuroprotective, Anticancer (induces apoptosis, cell cycle arrest, anti-angiogenic), Anti-inflammatory, Cardioprotective [2] [3] [4]

| **Studied Molecular Targets & Pathways** | Information not available in search results | **Pathways:** PI3K/Akt, MAPK (p38, JNK), JAK/STAT, NF- κ B, Nrf2/HO-1 [2] [3] [4] **Targets:** VEGF, Bcl-2/Bax, Caspases, Cyclins, IL-6, TNF- α [4] | | **Reported Binding Affinity Data** | No quantitative data found in search results | No direct binding affinity (Kd, Ki, IC50) for specific targets found. Interacts with HSP90AA1 and SRC *in silico* [5] [6]. | | **Pharmacokinetics** | Information not available in search results | Low oral bioavailability (~3%); extensive metabolism (hydroxylation, demethylation, conjugation); high plasma protein binding (~94-96%) [7] [5] |

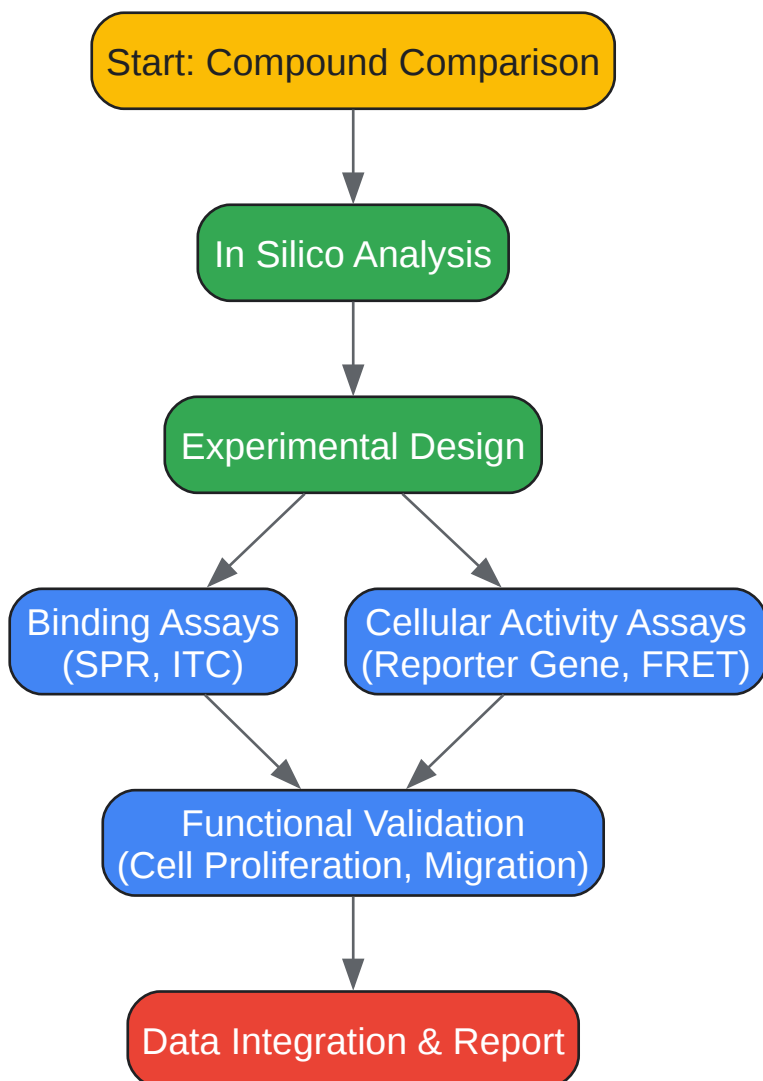
Experimental Insights for Formononetin

While direct binding affinity data is lacking, several experimental studies outline its mechanisms and pharmacokinetics.

- **In Silico Molecular Docking:** Network pharmacology and docking studies suggest Formononetin and its metabolites (Sm10, Sm12) have strong binding interactions with the **HSP90AA1** receptor, while one metabolite (Sm7) shows strong binding to the **SRC** receptor, indicating potential for cardiovascular disease treatment [5] [6].
- **In Vitro Cell-Based Assays:**
 - **Methodology:** Cancer cell lines (e.g., prostate, colon, breast) are treated with Formononetin. Effects are measured via Western blot (protein phosphorylation/expression), RT-qPCR (gene expression), flow cytometry (apoptosis, cell cycle) [4].
 - **Findings:** Treatment leads to **downregulation** of p-Akt, p-PI3K, Bcl-2, cyclin D1, VEGF; and **upregulation** of p-p38 MAPK, Bax, caspase-3. This indicates modulation of key signaling pathways rather than direct receptor binding [4].
- **In Vivo Pharmacokinetic Study:**
 - **Methodology:** Rats administered Formononetin; plasma samples analyzed via LC-MS/MS. Permeability assessed via PAMPA (Parallel Artificial Membrane Permeability Assay) [7].
 - **Findings:** Confirms low bioavailability and extensive metabolism. High PAMPA permeability suggests good passive absorption [7].

Proposed Workflow for Comparative Binding Affinity Analysis

For a head-to-head comparison of **Isovestitol** and Formononetin binding, the following experimental workflow is recommended.



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